Isoquino(2,1,8-lma)carbazol-5(1H)-one, 2,3,3a,4,11,12,12a,12b-octahydro-12-amino-10-hydroxy-, (3aR-(3a-alpha,12-alpha,12a-alpha,12b-alpha))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquino(2,1,8-lma)carbazol-5(1H)-one, 2,3,3a,4,11,12,12a,12b-octahydro-12-amino-10-hydroxy-, (3aR-(3a-alpha,12-alpha,12a-alpha,12b-alpha))- is a complex organic compound with a unique structure that includes multiple fused rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquino(2,1,8-lma)carbazol-5(1H)-one typically involves multi-step organic reactions. The starting materials are often simple aromatic compounds that undergo a series of transformations including cyclization, amination, and hydroxylation. The reaction conditions may involve the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Isoquino(2,1,8-lma)carbazol-5(1H)-one can undergo various chemical reactions including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism by which Isoquino(2,1,8-lma)carbazol-5(1H)-one exerts its effects depends on its interaction with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The specific pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline derivatives: Compounds with similar fused ring structures and functional groups.
Carbazole derivatives: Molecules with a similar core structure but different substituents.
Hydroxyamino compounds: Compounds containing both hydroxyl and amino groups.
Uniqueness
Isoquino(2,1,8-lma)carbazol-5(1H)-one is unique due to its specific arrangement of rings and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
133812-04-1 |
---|---|
Molecular Formula |
C18H20N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(10R,11R,15R,19S)-10-amino-6-hydroxy-1-azapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18)-tetraen-17-one |
InChI |
InChI=1S/C18H20N2O2/c19-12-8-11-17-13(5-2-6-14(17)21)20-15(22)7-9-3-1-4-10(12)16(9)18(11)20/h2,5-6,9-10,12,16,21H,1,3-4,7-8,19H2/t9-,10+,12-,16+/m1/s1 |
InChI Key |
OECDXEBJRAHXDW-HDINQQKLSA-N |
Isomeric SMILES |
C1C[C@@H]2CC(=O)N3C4=C(C5=C3[C@@H]2[C@@H](C1)[C@@H](C5)N)C(=CC=C4)O |
Canonical SMILES |
C1CC2CC(=O)N3C4=C(C5=C3C2C(C1)C(C5)N)C(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.